N,N''-2,3-naphthalenediylbis(N'-phenylurea)
Overview
Description
N,N’‘-2,3-Naphthalenediylbis(N’-phenylurea) is an organic compound with the molecular formula C24H20N4O2 and a molecular weight of 396.44 . It is a derivative of benzoylurea substituted with a phenyl group on the opposite nitrogen atom .
Synthesis Analysis
The synthesis of N,N’‘-2,3-Naphthalenediylbis(N’-phenylurea) has been reported in the literature. In 1965, it was synthesized when dry N-chlorobenzamide was reacted with phenylisocyanate or refluxed in dry benzene with anhydrous potassium fluoride . Alternatively, it was synthesized in 2010 by hydrolysis of N-benzoyl-N’-phenylthiourea .Molecular Structure Analysis
The structure of N,N’‘-2,3-Naphthalenediylbis(N’-phenylurea) was first determined in 2010 . Molecules in this compound are approximately flat and exhibit high charge delocalization. Within the molecule, an intramolecular N−H⋅⋅⋅O hydrogen bond is present, forming a pseudoaromatic 6-membered ring . Additionally, intermolecular N−H⋅⋅⋅O hydrogen bonds are also present, combining two molecules into a centrosymmetric dimer .Physical and Chemical Properties Analysis
N,N’‘-2,3-Naphthalenediylbis(N’-phenylurea) is a white crystalline solid . It has a density of 1.259 g/cm³ and a melting point of 210 to 213 °C . The compound has a monoclinic crystal structure .Safety and Hazards
The safety data sheet for phenylurea, a related compound, indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . If swallowed, it is advised to call a poison center or doctor/physician .
Properties
IUPAC Name |
1-phenyl-3-[3-(phenylcarbamoylamino)naphthalen-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c29-23(25-19-11-3-1-4-12-19)27-21-15-17-9-7-8-10-18(17)16-22(21)28-24(30)26-20-13-5-2-6-14-20/h1-16H,(H2,25,27,29)(H2,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMUMQLKLQHBIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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